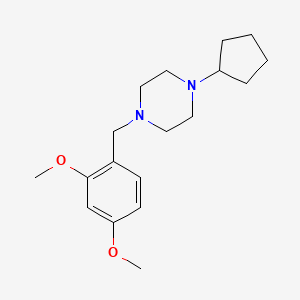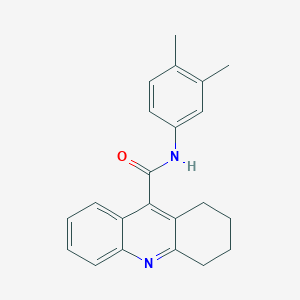
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as DMAC, is a synthetic compound that belongs to the class of acridine derivatives. DMAC has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its biological effects through multiple mechanisms of action. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been found to induce the production of reactive oxygen species (ROS) and activate the caspase pathway, leading to apoptosis in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which is beneficial in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. However, N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One potential area of research is the development of new N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide derivatives with improved pharmacokinetic properties and higher bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its interactions with various enzymes and biomolecules.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multistep process starting from 3,4-dimethylaniline and 9-acridinecarboxylic acid. The synthesis involves the condensation of the two starting materials followed by reduction and purification to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14-11-12-16(13-15(14)2)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFANQWRZQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
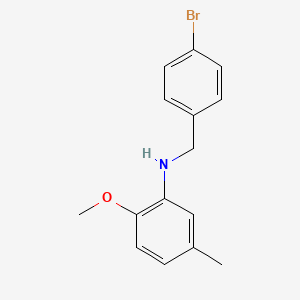
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
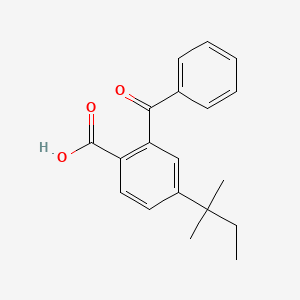
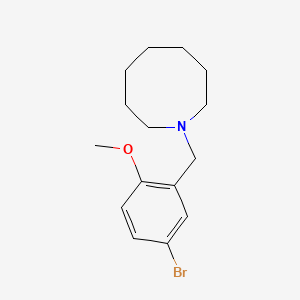
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)
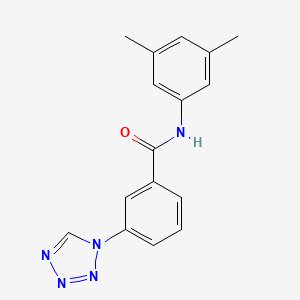
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
